molecular formula C16H15ClN2O3S B4924501 N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide

Cat. No. B4924501
M. Wt: 350.8 g/mol
InChI Key: VPMHFIVAXZCFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is known for its unique properties, which make it an attractive candidate for use in various research applications.

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to have potent antitumor activity in vitro and in vivo, which is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, which can lead to apoptosis. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes.

Advantages and Limitations for Lab Experiments

N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide has several advantages and limitations for use in lab experiments. One of the main advantages is its potent antitumor activity, which makes it an attractive candidate for use in cancer research. However, this compound can be difficult to synthesize and may require specialized equipment and reagents, which can limit its use in certain labs.

Future Directions

There are several future directions for research on N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide. One area of focus is on the development of more efficient synthesis methods for this compound, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide involves several steps and requires the use of specialized equipment and reagents. The most common method for synthesizing this compound involves the reaction of 2-chlorobenzyl chloride with 3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-mercaptoethanol to yield the final product.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-15-7-2-1-4-13(15)11-23-9-8-18-16(20)12-5-3-6-14(10-12)19(21)22/h1-7,10H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMHFIVAXZCFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide

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